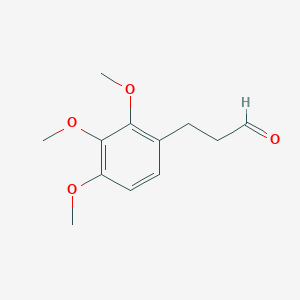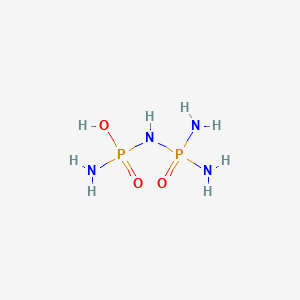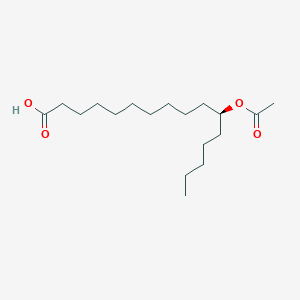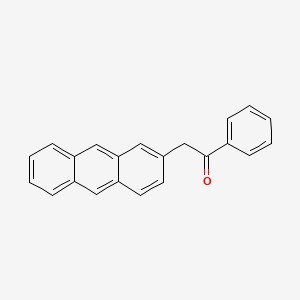
3-(2,3,4-Trimethoxyphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4-Trimethoxyphenyl)propanal is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trimethoxyphenyl)propanal typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the desired propanal compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trimethoxyphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(2,3,4-Trimethoxyphenyl)propanoic acid.
Reduction: 3-(2,3,4-Trimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3,4-Trimethoxyphenyl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)propanal involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with enzymes and receptors, modulating their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anti-cancer agents .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3,4-Trimethoxyphenyl)propanoic acid
- 3-(2,3,4-Trimethoxyphenyl)propanol
- 2,3,4-Trimethoxybenzaldehyde
Uniqueness
3-(2,3,4-Trimethoxyphenyl)propanal is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
261619-90-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
PIPYVDDEXSSEPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)

![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)

![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)

![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)


![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
